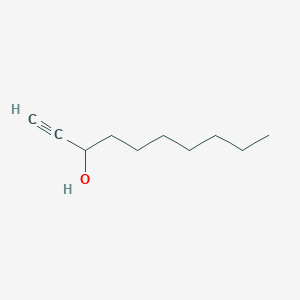1-Decyn-3-ol
CAS No.: 7431-23-4
Cat. No.: VC7998031
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7431-23-4 |
|---|---|
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | dec-1-yn-3-ol |
| Standard InChI | InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h2,10-11H,3,5-9H2,1H3 |
| Standard InChI Key | DQBUGZRLSSLUKC-UHFFFAOYSA-N |
| SMILES | CCCCCCCC(C#C)O |
| Canonical SMILES | CCCCCCCC(C#C)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-Decyn-3-ol consists of a 10-carbon chain with a terminal alkyne () and a hydroxyl group at position 3. The IUPAC name dec-1-yn-3-ol reflects this arrangement. Key structural features include:
-
Triple bond: Between C1 and C2, imparting rigidity and reactivity.
-
Hydroxyl group: On C3, enabling hydrogen bonding and nucleophilic substitution.
-
Chirality: The stereocenter at C3 allows for enantiomeric forms, such as (R)-(+)-1-Decyn-3-ol (CAS 74867-41-7) .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 154.25 g/mol | |
| Boiling point | Not reported | - |
| Density | ~0.877 g/mL (analog data) | |
| SMILES | C#CC(O)CCCCCCC | |
| InChIKey | DQBUGZRLSSLUKC-UHFFFAOYSA-N |
The compound’s solubility in organic solvents (e.g., hexane, ethyl acetate) is inferred from its alkyne and alcohol functionalities .
Synthesis and Reaction Pathways
Synthetic Routes
While direct methods for 1-Decyn-3-ol are sparsely documented, analogous strategies for propargyl alcohols suggest feasible pathways:
-
Nucleophilic Addition: Reaction of a propargyl Grignard reagent () with heptanal () yields the alcohol via:
This method aligns with protocols for chiral propargyl alcohols .
-
Isomerization: Sodium salt-mediated isomerization of 2-decyn-1-ol, as demonstrated for 3-decyn-1-ol , could theoretically reposition the hydroxyl group to C3.
Key Reactions
1-Decyn-3-ol participates in reactions typical of alkynes and alcohols:
-
Hydrogenation: Semi-hydrogenation with Lindlar catalyst produces cis-3-decen-1-ol.
-
Oxidation: Forms ketones or carboxylic acids under strong oxidizing conditions (e.g., KMnO₄).
-
Nucleophilic Substitution: Hydroxyl group replacement with halides using or .
Applications in Organic Synthesis
Chiral Intermediate
The (R)-enantiomer is utilized in asymmetric synthesis, such as lactonization cascades for 3′-deoxyribolactones . For example:
This highlights its role in synthesizing bioactive molecules.
Biological Activity and Toxicity
Ecotoxicology
Green algae (Pseudokirchneriella subcapitata) studies on 3-decyn-1-ol reveal EC₅₀ values of 12.5 mg/L, suggesting moderate aquatic toxicity. 1-Decyn-3-ol likely shares comparable environmental risks due to structural similarity.
Comparative Analysis with Structural Analogs
| Compound | Structure | Key Differences |
|---|---|---|
| 3-Decyn-1-ol | Hydroxyl on C1; lower steric hindrance | |
| 9-Decyn-1-ol | Terminal alkyne; used in PROTACs | |
| 1-Octyn-3-ol | Shorter chain; higher volatility |
1-Decyn-3-ol’s extended carbon chain enhances lipophilicity () compared to shorter analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume